molecular formula C19H22NO4S2.Br.xH2O B001009 Tiotropium bromide monohydrate CAS No. 139404-48-1

Tiotropium bromide monohydrate

Número de catálogo B001009
Número CAS: 139404-48-1
Peso molecular: 490.4 g/mol
Clave InChI: MQLXPRBEAHBZTK-KFEMZTBUSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tiotropium bromide monohydrate is a second-generation anticholinergic agent specific for muscarinic receptors (M1, M2 & M3) in humans . It is indicated for the long-term, once-daily, maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . The drug substance is a synthetic, non-chiral, quaternary ammonium compound .


Synthesis Analysis

The synthesis of Tiotropium bromide monohydrate involves the coupling of scopine with 2, 2-dithienyl . A new HPLC method has been developed as an alternative to existing techniques for the determination of Tiotropium bromide monohydrate in combined formoterol fumarate dihydrate and tiotropium bromide monohydrate dry powder inhaler .


Molecular Structure Analysis

Tiotropium bromide monohydrate has a molecular mass of 490.4 and a molecular formula of C19H22NO4S2Br•H2O . It is a synthetic, non-chiral, quaternary ammonium compound .


Chemical Reactions Analysis

Tiotropium is a long-acting, antimuscarinic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .


Physical And Chemical Properties Analysis

Tiotropium bromide monohydrate has a molecular weight of 490.43 . It is a white or yellowish white powder . It is sparingly soluble in water and soluble in methanol .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Pulmonology , specifically in the treatment of Chronic Obstructive Pulmonary Disease (COPD) .

Summary of the Application

Tiotropium bromide monohydrate is a long-acting, antimuscarinic bronchodilator used in the management of COPD . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .

Methods of Application or Experimental Procedures

In a multicenter, double-blind randomized controlled trial (RCT), a total of 200 patients were supposed to be assigned to either trial or control group randomly . Both groups received Tiotropium (18 μg) from month 0 to month 12 . The trial group received additional traditional Chinese medicine (TCM) granules, while the control group received a placebo from month 0 to month 6 . Symptom assessment, total effective rate, lung function measurements, hospitalization rates, and quality of life were evaluated at month 0, month 6, and month 12 .

Results or Outcomes

Of the initial 105 patients (aged 40-80) who completed the study, 51 were in the trial group and 54 were in the control group . At month 6, significant differences were observed between two groups in total effective rate (p=0.020), sputum score (p=0.047), changes in FVC% (p=0.047) and FEV1 (p=0.046) . At month 12, significant differences were observed in sputum score (p=0.020), FVC (p=0.042), and change in FEV1 (p=0.013) . Compared to baseline, they both demonstrated improvements in symptoms, acute exacerbation, lung function, quality of life, and exercise tolerance .

Application 2: Treatment of Asthma

Specific Scientific Field

This application falls under the field of Pulmonology , specifically in the treatment of Asthma .

Summary of the Application

Tiotropium bromide monohydrate is a long-acting, antimuscarinic bronchodilator used in the management of asthma . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .

Methods of Application or Experimental Procedures

Tiotropium is administered via inhalation. The specific dosage and frequency of administration would depend on the patient’s condition and the doctor’s prescription .

Results or Outcomes

Tiotropium has been shown to be effective in managing asthma symptoms and improving lung function . It is often used when symptoms are not adequately controlled by other asthma medicines .

Application 3: Prevention of COPD Exacerbations

Specific Scientific Field

This application falls under the field of Pulmonology , specifically in the prevention of exacerbations of Chronic Obstructive Pulmonary Disease (COPD) .

Summary of the Application

Tiotropium bromide monohydrate is used to prevent exacerbations of COPD . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .

Methods of Application or Experimental Procedures

Tiotropium is administered via inhalation. The specific dosage and frequency of administration would depend on the patient’s condition and the doctor’s prescription .

Results or Outcomes

Tiotropium has been shown to be effective in preventing exacerbations of COPD, thereby improving the quality of life for patients with this condition .

Application 4: Treatment of Chronic Bronchitis

Specific Scientific Field

This application falls under the field of Pulmonology , specifically in the treatment of Chronic Bronchitis .

Summary of the Application

Tiotropium bromide monohydrate is used to treat chronic bronchitis, a type of chronic obstructive pulmonary disease (COPD). Chronic bronchitis is characterized by inflammation and swelling of the tubes leading to the lungs .

Methods of Application or Experimental Procedures

Tiotropium is administered via inhalation. The specific dosage and frequency of administration would depend on the patient’s condition and the doctor’s prescription .

Results or Outcomes

Tiotropium has been shown to be effective in managing symptoms of chronic bronchitis and improving lung function .

Application 5: Treatment of Emphysema

Specific Scientific Field

This application falls under the field of Pulmonology , specifically in the treatment of Emphysema .

Summary of the Application

Tiotropium bromide monohydrate is used to treat emphysema, a type of chronic obstructive pulmonary disease (COPD). Emphysema is characterized by damage to the air sacs in the lungs .

Methods of Application or Experimental Procedures

Tiotropium is administered via inhalation. The specific dosage and frequency of administration would depend on the patient’s condition and the doctor’s prescription .

Results or Outcomes

Tiotropium has been shown to be effective in managing symptoms of emphysema and improving lung function .

Safety And Hazards

Tiotropium bromide monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Propiedades

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXPRBEAHBZTK-KFEMZTBUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904820
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiotropium bromide monohydrate

CAS RN

139404-48-1, 411207-31-3
Record name Tiotropium bromide hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOTROPIUM BROMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiotropium bromide monohydrate
Reactant of Route 2
Reactant of Route 2
Tiotropium bromide monohydrate
Reactant of Route 3
Reactant of Route 3
Tiotropium bromide monohydrate
Reactant of Route 4
Reactant of Route 4
Tiotropium bromide monohydrate
Reactant of Route 5
Reactant of Route 5
Tiotropium bromide monohydrate
Reactant of Route 6
Reactant of Route 6
Tiotropium bromide monohydrate

Citations

For This Compound
170
Citations
E Pindelska, L Szeleszczuk, DM Pisklak… - Journal of …, 2015 - Elsevier
… including hydrates and cocrystals, but only one of them, that is, tiotropium bromide monohydrate, is present in the commercially available drugs (Spiriva®, Tiova® ). In this study, we …
Number of citations: 15 www.sciencedirect.com
SJ Keam, GM Keating - Treatments in respiratory medicine, 2004 - Springer
Abstract Tiotropium bromide (Spiriva®) is a long-acting anticholinergic bronchodilator that maintains bronchodilation for at least 24 hours, allowing once-daily administration. The active …
Number of citations: 113 link.springer.com
C Mundy, P Kirkpatrick - Nat Rev Drug Discov, 2004 - nature.com
In January 2004, tiotropium bromide (Spiriva; Boehringer Ingelheim/Pfizer), an orally inhaled anticholinergic drug, was approved by the US FDA for the treatment of chronic obstructive …
Number of citations: 42 www.nature.com
EF Elkady, MH Tammam, AA Elmaaty - Chromatographia, 2017 - Springer
… Tiotropium bromide monohydrate (TTP) is coformulated with either formoterol fumarate dihydrate (FMR) or olodaterol HCl (ODT) in metered dose inhalations for treatment of asthma. So, …
Number of citations: 6 link.springer.com
R Lenz, D Paredes, K Hernández… - Value in Health, 2022 - valueinhealthjournal.com
Objective To estimate the budget impact of incorporating Tiotropium-Olodaterol for COPD in the Chilean public healthcare system. Methods Budget Impact Analysis following the ISPOR …
Number of citations: 2 www.valueinhealthjournal.com
YB Kwon, JH Kang, YJ Kim, DW Kim, SH Lee, CW Park - Pharmaceutics, 2022 - mdpi.com
… Micronized tiotropium bromide monohydrate was purchased from Vamsi Labs (Maharashtra, India). Calu-3 cells were purchased from American Type Cell Culture Collection (ATCC, …
Number of citations: 1 www.mdpi.com
RN Kachave, SR Chaudhari, M Kale… - Inventi Rapid: Pharm …, 2013 - researchgate.net
… Weigh accurately about 22.0 mg of Tiotropium Bromide Monohydrate working standard, transfer in to 100 ml volumetric flask, add 30 ml of diluent and sonicate to dissolve with …
Number of citations: 3 www.researchgate.net
A Anzueto, M Miravitlles - Respiratory research, 2020 - respiratory-research.biomedcentral …
Bronchodilators are the mainstay of pharmacological treatment in chronic obstructive pulmonary disease (COPD), and long-acting muscarinic antagonist (LAMA) monotherapy is …
S Erkol, M Güleli, E Dandan, C Caliskan… - … , and Characterization of … - papers.ssrn.com
… Tiotropium bromide monohydrate from EP and impurity G and impurity H standards from Simson Pharma (Dahisar, Mumbai) were used as standards in the studies. To prepare the …
Number of citations: 0 papers.ssrn.com
JL Olin - American journal of health-system pharmacy, 2005 - academic.oup.com
… Patients were randomized to receive tiotropium 18 μg (as tiotropium bromide monohydrate) (n = 921) or placebo (n = 371) once every morning. The use of rescue albuterol, low doses of …
Number of citations: 37 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.